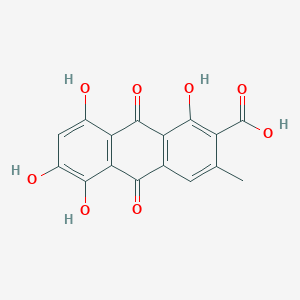
1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with the molecular formula C16H10O8 It is a member of the anthracene family, characterized by its multiple hydroxyl and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves several steps. One common method starts with the precursor anthracene. The process includes:
Oxidation: Anthracene is oxidized to form anthraquinone.
Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Methylation: A methyl group is introduced at the 3-position.
Carboxylation: Finally, a carboxyl group is added at the 2-position.
Each step requires specific reagents and conditions, such as strong oxidizing agents for oxidation and specific catalysts for hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of colorants and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-7-((2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-9,10-dihydro-anthracene-2-carboxylic acid
Uniqueness
1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and carboxyl group contribute to its high reactivity and potential for various applications in scientific research and industry.
Propriétés
Numéro CAS |
2960-94-3 |
|---|---|
Formule moléculaire |
C16H10O8 |
Poids moléculaire |
330.24 g/mol |
Nom IUPAC |
1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O8/c1-4-2-5-9(14(21)8(4)16(23)24)15(22)10-6(17)3-7(18)13(20)11(10)12(5)19/h2-3,17-18,20-21H,1H3,(H,23,24) |
Clé InChI |
REDGYIBZSZFWKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


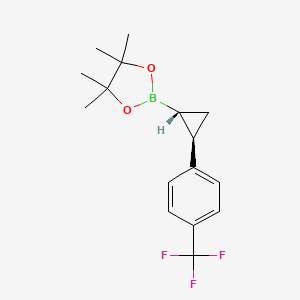
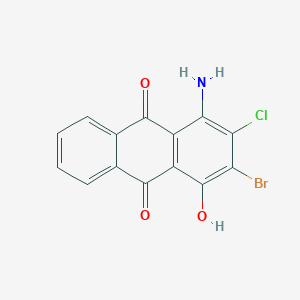

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
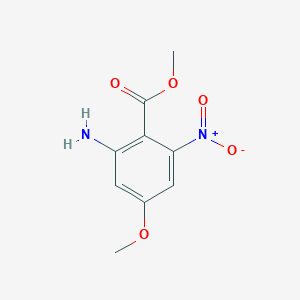
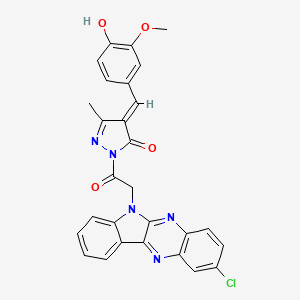
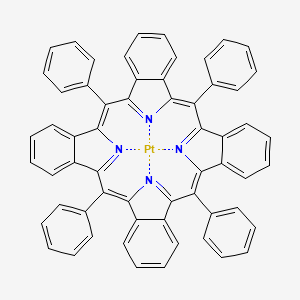

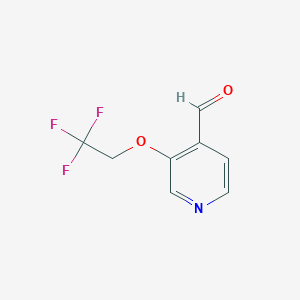

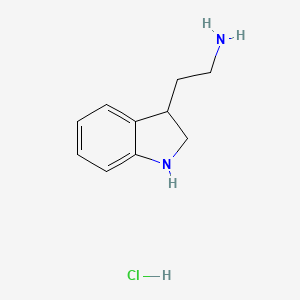
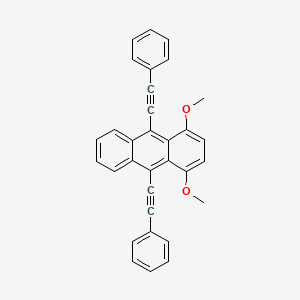
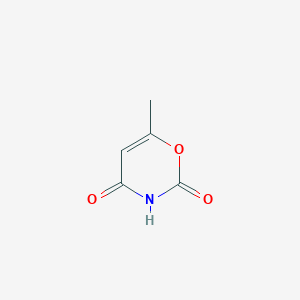
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
